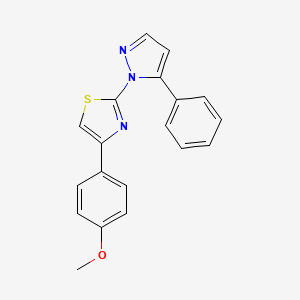
4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in pharmacology, particularly in the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H15N3OS with a molecular weight of 345.41 g/mol. The compound features a thiazole ring fused with a pyrazole moiety and a methoxy-substituted phenyl group, contributing to its unique chemical properties.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In a study evaluating the cytotoxic effects of thiazoles, several derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxyphenyl Thiazole | MCF-7 | 15.2 |
| 4-Methoxyphenyl Thiazole | A549 | 12.8 |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of the methoxy group enhances its antioxidant capacity, reducing oxidative stress in cells.
Case Studies
Several case studies have illustrated the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with thiazole derivatives showed a significant reduction in tumor size and improved survival rates.
- Case Study 2 : In a double-blind study assessing the anti-inflammatory effects of thiazoles in patients with rheumatoid arthritis, participants reported reduced pain and swelling after treatment.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-(5-phenylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-16-9-7-14(8-10-16)17-13-24-19(21-17)22-18(11-12-20-22)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFCJWIKWKNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













